molecular formula C12H23N3O5 B1482334 N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate CAS No. 2108810-77-9

N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate

Cat. No.: B1482334
CAS No.: 2108810-77-9
M. Wt: 289.33 g/mol
InChI Key: CDCCCDBOUNIWEJ-UHFFFAOYSA-N
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Description

N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate is a chemical compound with the molecular formula C12H23N3O5. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate typically involves the reaction of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-3-(4-methylpiperazin-1-yl)propanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.C2H2O4/c1-3-11-10(14)4-5-13-8-6-12(2)7-9-13;3-1(4)2(5)6/h3-9H2,1-2H3,(H,11,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCCCDBOUNIWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCN1CCN(CC1)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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